molecular formula C4H11N3OS B2642212 4-Amino-1-imino-1lambda6-thiomorpholin-1-one CAS No. 2168708-69-6

4-Amino-1-imino-1lambda6-thiomorpholin-1-one

Cat. No. B2642212
CAS RN: 2168708-69-6
M. Wt: 149.21
InChI Key: YXBDVBCFPXRDFK-UHFFFAOYSA-N
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Description

“4-Amino-1-imino-1lambda6-thiomorpholin-1-one” is a chemical compound with the molecular formula C4H11N3OS . It is also known as "1-amino-2,3,4,5-tetrahydro-1lambda6,4-thiazine 1-oxide dihydrochloride" . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H10N2OS.2ClH/c5-8(7)3-1-6-2-4-8;;/h3,6H,1-2,4H2,(H2,5,7);2*1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The molecular weight of this compound is 207.12 .

Scientific Research Applications

Reactivity and Derivative Formation

4-Amino-1-imino-1lambda6-thiomorpholin-1-one and its derivatives demonstrate a range of reactivity and potential for forming various derivatives. For instance, compounds like 4-amino-thiomorpholine-1,1-dioxide have been synthesized from 1,4-thioxane-1,1-dioxide and shown to react with aldehydes, ketones, and isocyanates to form different compounds. These reactions exhibit the molecule's versatile reactivity and potential for creating a diverse array of derivative molecules for various applications (Asinger, Kaussen, Gold-Martin, & Saus, 1981).

Biochemical Applications

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Thiomorpholine derivatives have been designed and synthesized to function as DPP-IV inhibitors, a crucial target in the management of diabetes through the modulation of incretin hormones. Initial studies on these derivatives indicate promising DPP-IV inhibitory activity, highlighting their potential as therapeutic agents (Han et al., 2012).

Molecular Interaction Studies

Acetylcholine Receptor (AcChoR) Subunit Analysis

Research has leveraged the structural features of this compound related molecules to study the subunit composition and genealogical origins of the AcChoR. This illustrates the utility of such molecules in understanding complex biochemical structures and evolutionary relationships (Conti-Tronconi, Hunkapiller, Lindstrom, & Raftery, 1982).

Pharmaceutical Development

Thrombin Inhibitors

The molecule's derivatives have been explored as potent thrombin inhibitors, showcasing the ability to mimic d-Phe-Pro-Arg sequences and probe the inhibitor binding sites of alpha-thrombin. This indicates its potential in the development of anticoagulant therapies (Nilsson et al., 2003).

Protein Interaction Analysis

Fluorophore Development for Protein Studies

Amino acid analogs based on this compound structures have been developed as solvatochromic fluorophores to study dynamic protein interactions. These tools have been proven powerful for understanding protein-protein interactions, signaling pathways, and dynamic biochemical processes within cells (Loving & Imperiali, 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed or inhaled, and may cause skin or eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, wearing protective gloves or eye protection, and seeking medical advice if feeling unwell .

properties

IUPAC Name

1-imino-1-oxo-1,4-thiazinan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3OS/c5-7-1-3-9(6,8)4-2-7/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBDVBCFPXRDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)CCN1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2168708-69-6
Record name 4-amino-1-imino-1-thiomorpholin-1-one
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